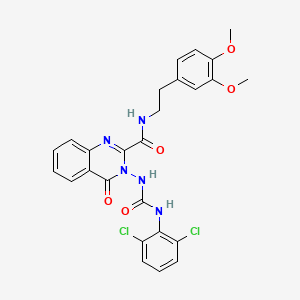
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, dichlorophenyl, and dimethoxyphenethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,6-dichloroaniline as a starting material.
Attachment of the Ureido Group: The ureido group is formed by reacting the intermediate with an isocyanate derivative.
Addition of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and dimethoxyphenethyl groups may enhance binding affinity and specificity. The quinazoline core can interact with active sites, inhibiting enzyme activity or modulating receptor function.
相似化合物的比较
Similar Compounds
- 3-(2,6-Dichlorophenyl)ureido-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- N-(3,4-Dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Uniqueness
The unique combination of the dichlorophenyl, ureido, and dimethoxyphenethyl groups in 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide provides distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C26H23Cl2N5O5 |
|---|---|
分子量 |
556.4 g/mol |
IUPAC 名称 |
3-[(2,6-dichlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C26H23Cl2N5O5/c1-37-20-11-10-15(14-21(20)38-2)12-13-29-24(34)23-30-19-9-4-3-6-16(19)25(35)33(23)32-26(36)31-22-17(27)7-5-8-18(22)28/h3-11,14H,12-13H2,1-2H3,(H,29,34)(H2,31,32,36) |
InChI 键 |
HTACWQQHZZRPHD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=C(C=CC=C4Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















